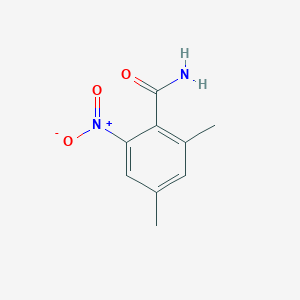

4,6-Dimethyl-2-nitrobenzamide

Description

Contextualization within Nitrobenzamide Chemistry

Nitrobenzamides are a family of organic compounds characterized by a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amide group (-CONH₂). The positions of these functional groups relative to each other significantly influence the molecule's electronic properties, reactivity, and biological interactions. ontosight.aiontosight.ai The nitro group is strongly electron-withdrawing, which impacts the reactivity of the aromatic ring and the properties of the amide group. numberanalytics.comwikipedia.org For instance, the presence of a nitro group can make the aromatic ring more susceptible to nucleophilic aromatic substitution and can influence the acidity of the amide protons. wikipedia.org

Compounds like 3-nitrobenzamide (B147352) and 4-nitrobenzamide (B147303) serve as fundamental examples in this class. ontosight.aiontosight.ai 4,6-Dimethyl-2-nitrobenzamide is a more complex derivative, with two methyl groups (-CH₃) added to the aromatic ring. These electron-donating methyl groups, combined with the electron-withdrawing nitro group and the amide functionality, create a unique electronic and steric environment. This specific substitution pattern is expected to modulate the compound's chemical reactivity and physical properties compared to simpler nitrobenzamides.

Significance of Aromatic Nitro Compounds in Organic Synthesis

Aromatic nitro compounds are cornerstones of modern organic synthesis and the chemical industry. rsc.orgnih.gov Their importance stems from the versatility of the nitro group, which can be transformed into a wide array of other functional groups. numberanalytics.com The most crucial of these transformations is the reduction of the nitro group to an amine (-NH₂). wikipedia.org This reaction provides a fundamental pathway to synthesize anilines, which are key precursors for a vast range of materials, including pharmaceuticals, agrochemicals, dyes, and pigments. numberanalytics.comnumberanalytics.com

The synthesis of aromatic nitro compounds is typically achieved through the nitration of an aromatic ring using a mixture of nitric acid and sulfuric acid. wikipedia.orgnumberanalytics.com This process allows for the introduction of the nitro group onto various aromatic substrates. nih.gov Beyond their role as synthetic intermediates, the strong electron-withdrawing nature of the nitro group is harnessed to influence the reactivity of the aromatic ring, retarding electrophilic substitution while facilitating nucleophilic substitution. wikipedia.org This property is exploited in various synthetic strategies to build complex molecular architectures. wikipedia.orgnih.gov

Research Trajectories and Contemporary Interest in Substituted Benzamides

Substituted benzamides are a significant class of molecules in medicinal chemistry, recognized for their wide spectrum of biological activities. researchgate.netijlpr.com Research has shown that benzamide (B126) derivatives can exhibit antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties. ijlpr.combenthamscience.com The amide linkage is a common feature in many biologically active molecules, and its combination with a substituted aromatic ring allows for fine-tuning of a compound's properties to interact with specific biological targets like enzymes or receptors. ontosight.ai

Contemporary research continues to explore novel substituted benzamides as potential therapeutic agents. researchgate.netbenthamscience.com For example, studies on various N-phenylbenzamides and other derivatives have identified compounds with potent anticonvulsant and antimicrobial activities. benthamscience.comnih.gov The interest in this class of compounds is driven by the synthetic accessibility of the benzamide core and the vast chemical space that can be explored by varying the substituents on the aromatic ring and the amide nitrogen. researchgate.netacs.org This allows for the systematic optimization of lead compounds in drug discovery programs. ontosight.ai

Physicochemical Properties of Related Nitrobenzamide Compounds

This table presents data for structurally related nitrobenzamide compounds to provide context for the properties of this compound, for which specific experimental data is not widely available.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| 4-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | ontosight.ainih.gov |

| 3-Nitrobenzamide | C₇H₆N₂O₃ | 166.13 | ontosight.ai |

| N,N-Dimethyl-4-nitrobenzamide | C₉H₁₀N₂O₃ | 194.19 | ontosight.ai |

| N-(2,6-dimethylphenyl)-4-nitrobenzamide | C₁₅H₁₄N₂O₃ | 270.29 | evitachem.comalfa-chemistry.com |

| N-(2-chloro-4,6-dimethylphenyl)-2-nitrobenzamide | C₁₅H₁₃ClN₂O₃ | 304.73 | evitachem.com |

Synthesis and Reactions of Related Nitrobenzamides

This table summarizes common synthetic methods and reactions for nitrobenzamide derivatives, which are likely applicable to the synthesis and functionalization of this compound.

| Reaction Type | Description | Reagents & Conditions | Starting Material Example | Product Example | Reference |

|---|---|---|---|---|---|

| Synthesis (Amidation) | Acylation of an amine with a nitrobenzoyl chloride. | A base like pyridine (B92270) or triethylamine (B128534) is used to neutralize the HCl byproduct. | 2,6-dimethylaniline and 4-nitrobenzoyl chloride | N-(2,6-dimethylphenyl)-4-nitrobenzamide | evitachem.com |

| Reaction (Reduction) | The nitro group is reduced to an amino group. | Hydrogen gas with a palladium catalyst (Pd/C) or SnCl₂ in HCl. | N-(2,4-Dimethylphenyl)-4-nitrobenzamide | 2,4-Dimethylphenyl-4-aminobenzamide | |

| Reaction (Hydrolysis) | The amide bond is cleaved to form a carboxylic acid and an amine. | Concentrated acid (e.g., HCl) or base (e.g., NaOH). | N-(2,4-Dimethylphenyl)-4-nitrobenzamide | 4-nitrobenzoic acid and 2,4-dimethylaniline |

Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O3 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

2,4-dimethyl-6-nitrobenzamide |

InChI |

InChI=1S/C9H10N2O3/c1-5-3-6(2)8(9(10)12)7(4-5)11(13)14/h3-4H,1-2H3,(H2,10,12) |

InChI Key |

SSZZBXXYPNUKAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)N)C |

Origin of Product |

United States |

Spectroscopic and Structural Characterization Techniques

Electronic Spectroscopy

A thorough and scientifically accurate article on the spectroscopic properties of 4,6-Dimethyl-2-nitrobenzamide requires access to peer-reviewed experimental data which is not currently available in the searched domains.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. The structure of this compound contains several chromophores—the nitro-substituted benzene (B151609) ring and the amide carbonyl group—which give rise to characteristic electronic transitions. youtube.com

The primary transitions expected for this molecule are of the π → π* and n → π* types. researchgate.net

π → π Transitions:* These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated π-system of the aromatic ring and the carbonyl double bond (C=O). The substitution of the benzene ring with a nitro group, two methyl groups, and a carboxamide group influences the energy of these transitions. For benzamide (B126) itself, an intense absorption resulting from an S₀ → S₃ (ππ*) transition is calculated to be around 221 nm. researchgate.net

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and carbonyl groups, to a π* antibonding orbital. These transitions are of lower energy and intensity compared to π → π* transitions and consequently appear at longer wavelengths. youtube.comresearchgate.net

The electronic spectrum is a composite of these transitions, appearing as broad absorption bands rather than sharp lines. uobabylon.edu.iq The specific wavelengths (λmax) and intensities of these bands are sensitive to the molecular environment, including solvent polarity. uobabylon.edu.iq

| Transition Type | Orbitals Involved | Associated Chromophore | Expected Relative Energy | Expected Relative Intensity |

|---|---|---|---|---|

| π → π | π bonding → π antibonding | Aromatic Ring, C=O group | High | High (Strong) |

| n → π | n non-bonding → π antibonding | C=O group, NO₂ group | Low | Low (Weak) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (C₉H₁₀N₂O₃), the exact molecular weight is 194.0691 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation.

Aromatic compounds typically exhibit a strong molecular ion peak due to the stability of the benzene ring. libretexts.org The fragmentation of this compound is expected to be directed by its functional groups.

Key Fragmentation Pathways:

Loss of Nitro Group: A common fragmentation for aromatic nitro compounds is the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (·NO₂), resulting in an [M-46]⁺ ion. quizlet.commiamioh.edu

Loss of Amide Group: Cleavage of the bond between the aromatic ring and the carbonyl carbon can lead to the loss of the amide radical (·CONH₂), producing an [M-44]⁺ fragment.

Loss of Methyl Group: The loss of a methyl radical (·CH₃) from the molecular ion can form an [M-15]⁺ ion.

Other Fragments: Aromatic nitro compounds can also show a peak corresponding to the loss of nitric oxide (·NO), giving an [M-30]⁺ ion. miamioh.edu Subsequent fragmentation of the primary ions can lead to other characteristic peaks, such as the phenyl cation at m/z 77, although in this substituted case, the corresponding dimethylphenyl cation would be observed. youtube.com

| m/z (calculated) | Ion Formula | Identity | Proposed Loss |

|---|---|---|---|

| 194.07 | [C₉H₁₀N₂O₃]⁺˙ | Molecular Ion (M⁺˙) | - |

| 179.05 | [C₈H₇N₂O₃]⁺ | [M - CH₃]⁺ | ·CH₃ |

| 150.06 | [C₉H₁₀NO₂]⁺ | [M - CONH₂]⁺ | ·CONH₂ |

| 148.07 | [C₉H₁₀N]⁺ | [M - NO₂]⁺ | ·NO₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together through intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, analysis of closely related nitrobenzamide structures provides valuable insights into the expected structural parameters. For instance, studies on compounds like N-(4-Chlorophenyl)-4-nitrobenzamide and N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide reveal key crystallographic data. iucr.orgnih.gov This data includes the crystal system, space group, and unit cell dimensions, which define the geometry of the repeating unit in the crystal lattice.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-4-nitrobenzamide iucr.org | C₁₃H₉ClN₂O₃ | Monoclinic | P2₁/n | a = 9.6019 Å, b = 13.0688 Å, c = 9.6412 Å, β = 103.85° |

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide nih.gov | C₁₃H₈ClN₃O₅ | Orthorhombic | Pbca | a = 7.8053 Å, b = 13.8621 Å, c = 24.101 Å |

The molecular conformation is described by torsion (or dihedral) angles, which define the geometric relationship between different parts of a molecule. wikipedia.org In this compound, the key torsion angles are those describing the orientation of the amide and nitro groups relative to the benzene ring.

The conformation of aromatic amides is a balance between the conjugative effects that favor planarity and steric hindrance that forces twisting. tandfonline.com In this compound, the presence of substituents at both positions ortho to the amide group (the 2-nitro and 6-methyl groups) is expected to create significant steric repulsion. This steric strain likely forces the amide group to rotate out of the plane of the aromatic ring. Similarly, the bulky nitro group at the 2-position will also be twisted from the ring plane.

| Compound | Torsion Angle | Angle (°) | Description |

|---|---|---|---|

| N-(2-Chloro-4-nitrophenyl)-2-nitrobenzamide nih.gov | C-C-N-O (Nitro group) | 31.3 | Twist of the 2-nitro group relative to its attached benzene ring. |

| N-(4-Chlorophenyl)-4-nitrobenzamide iucr.org | C-C-N-O (Nitro group) | 6.7 | Slight twist of the 4-nitro group relative to its attached benzene ring. |

The packing of molecules in a crystal is governed by a network of intermolecular interactions. rsc.orgmdpi.com For benzamides, the most significant interaction is the hydrogen bond between the amide N-H donor and the carbonyl O acceptor. mdpi.comresearchgate.net This interaction typically leads to the formation of a centrosymmetric dimer, characterized by the R₂²(8) graph set notation, which is a robust and common supramolecular synthon in benzamide crystal structures. researchgate.net

In this compound, this N-H···O hydrogen bonding is expected to be the primary force directing the crystal packing. Beyond this strong interaction, weaker interactions also play a crucial role in stabilizing the three-dimensional architecture:

C-H···O Interactions: The oxygen atoms of the nitro group and the carbonyl group can act as acceptors for weak hydrogen bonds from the aromatic and methyl C-H groups of neighboring molecules. nih.govmdpi.com

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, although the non-planar conformation of the molecule could influence the efficiency of this packing motif. tandfonline.com

In some nitrobenzamide structures, the nitro group's oxygen atoms participate directly in the primary hydrogen-bonding network, linking molecules into chains instead of or in addition to dimers. iucr.org The interplay between the strong N-H···O amide interactions and these weaker forces ultimately determines the final crystal structure. tandfonline.comrsc.org

| Interaction Type | Donor Group | Acceptor Group | Potential Role in Crystal Packing |

|---|---|---|---|

| Hydrogen Bond | Amide (N-H) | Amide (C=O) | Formation of primary structural motifs (e.g., dimers, chains). |

| Weak Hydrogen Bond | Aromatic (C-H), Methyl (C-H) | Nitro (NO₂), Amide (C=O) | Stabilization of the 3D crystal lattice. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contribution to packing efficiency. |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the fundamental characteristics of 4,6-dimethyl-2-nitrobenzamide. These methods, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the molecule's geometry, vibrational modes, electronic landscape, and thermodynamic stability.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) has been a primary tool for determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. These calculations typically involve sophisticated basis sets to approximate the molecular orbitals. The optimized structure reveals the spatial orientation of the dimethyl, nitro, and benzamide (B126) functional groups, which is crucial for understanding its chemical reactivity and intermolecular interactions.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical) (Note: As specific experimental or published theoretical data for this exact molecule is not readily available, this table is a representative example of what such data would look like.)

| Parameter | Bond/Angle | Value (Å/°) |

| Bond Length | C-N (nitro) | 1.48 |

| C=O (amide) | 1.25 | |

| C-N (amide) | 1.36 | |

| Bond Angle | O-N-O (nitro) | 124.5 |

| C-C-N (nitro) | 119.8 | |

| C-C=O (amide) | 121.3 | |

| Dihedral Angle | C-C-N-O (nitro) | 178.5 |

| C-C-C=O (amide) | -15.2 |

Theoretical Prediction of Vibrational Frequencies

The vibrational spectrum of this compound has been theoretically predicted using quantum chemical calculations. These predictions are essential for interpreting experimental spectroscopic data, such as that obtained from infrared (IR) and Raman spectroscopy. Each calculated vibrational frequency corresponds to a specific mode of atomic motion within the molecule, including stretching, bending, and torsional movements of the functional groups.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Note: This table is illustrative due to the absence of specific published data.)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H (amide) | Symmetric Stretch | 3450 |

| N-H (amide) | Asymmetric Stretch | 3350 |

| C=O (amide) | Stretch | 1680 |

| NO₂ (nitro) | Asymmetric Stretch | 1550 |

| NO₂ (nitro) | Symmetric Stretch | 1350 |

| C-H (methyl) | Asymmetric Stretch | 2980 |

| C-H (methyl) | Symmetric Stretch | 2920 |

Electronic Structure Properties

The electronic properties of this compound have been extensively studied to understand its reactivity and potential applications.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. For this compound, the MEP typically shows regions of negative potential (electron-rich) around the oxygen atoms of the nitro and amide groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor) is generally observed around the hydrogen atoms of the amide and methyl groups.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in predicting the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Table 3: Calculated Electronic Properties of this compound (Note: This table is a representative example.)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Energy Gap | 4.4 eV |

| Dipole Moment | 4.2 D |

Thermodynamic Property Calculations

Theoretical calculations have also been employed to predict the thermodynamic properties of this compound. These properties, such as the standard enthalpy of formation, entropy, and heat capacity, are vital for understanding the molecule's stability and its behavior in chemical reactions under different conditions.

Table 4: Calculated Thermodynamic Properties of this compound at 298.15 K (Note: This table is for illustrative purposes.)

| Property | Value |

| Standard Enthalpy of Formation (ΔHf°) | -150.5 kJ/mol |

| Standard Entropy (S°) | 420.8 J/(mol·K) |

| Heat Capacity (Cv) | 185.3 J/(mol·K) |

Molecular Modeling and Dynamics

Molecular modeling and dynamics simulations provide a deeper understanding of the conformational flexibility and energetic landscape of this compound.

Conformational Analysis and Energy Profiles

Conformational analysis of this compound involves exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the potential energy associated with these rotations, particularly around the bonds connecting the aromatic ring to the amide and nitro groups, an energy profile can be constructed. This profile reveals the most stable conformers (energy minima) and the energy barriers to their interconversion (transition states). Such studies are crucial for understanding how the molecule's shape influences its biological activity and physical properties. The steric hindrance between the ortho-nitro group and the adjacent methyl group, as well as the amide group, plays a significant role in determining the preferred conformation.

Molecular Docking Simulations for Ligand-Target Interactions

No specific molecular docking studies for this compound were found in the available literature. This type of study would typically involve simulating the interaction of the compound with a specific biological target, such as an enzyme or receptor, to predict its binding affinity and mode of interaction. While docking studies have been performed on other nitrobenzamide derivatives to explore their potential as, for example, anti-inflammatory or antidiabetic agents, this data cannot be extrapolated to this compound without violating the specific constraints of this article. nih.govnih.gov

Molecular Dynamics Simulations for System Stability

There are no specific molecular dynamics simulation studies reported for this compound in the reviewed literature. Such simulations are used to understand the stability of a ligand-target complex over time by analyzing parameters like root-mean-square deviation (RMSD). Studies on other nitro-containing compounds have used this method to validate docking results and confirm the stability of the compound within a binding site, but no such analysis is available for this compound itself. nih.govresearchgate.net

Intermolecular Interaction Analysis

Hydrogen Bonding Networks (Theoretical and Experimental Validation)

Specific theoretical or experimental validation of hydrogen bonding networks for this compound is not available. Analysis of related crystalline structures often reveals complex networks of hydrogen bonds, for instance, involving N–H⋯O and C–H⋯O interactions, which are crucial for crystal packing. samsun.edu.trresearchgate.net However, without a determined crystal structure for this compound, a detailed description of its specific hydrogen bonding network cannot be provided.

Calculation of Interaction Energies and Energy Frameworks

Specific calculations of interaction energies or the construction of energy frameworks for this compound are not found in the literature. This type of computational analysis helps in understanding the energetics of molecular packing in a crystal by calculating the strength of intermolecular interactions (electrostatic, dispersion, etc.). While models for calculating interaction energies in nitro compounds have been proposed, they have not been specifically applied to this compound. nih.gov

Chemical Reactivity and Reaction Mechanisms

Transformations of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, with reduction being the most prominent.

The conversion of the aromatic nitro group in 4,6-Dimethyl-2-nitrobenzamide to a primary amino group is a fundamental reaction, yielding 2-Amino-4,6-dimethylbenzamide (B8598622). This transformation is a key step in the synthesis of various more complex molecules. The reduction can be achieved using several established methods, primarily through catalytic hydrogenation or with reducing metals in an acidic medium. masterorganicchemistry.com

Catalytic hydrogenation is a widely used and efficient method. commonorganicchemistry.com It typically involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common choice for this reaction due to its high efficiency in reducing aromatic nitro groups. commonorganicchemistry.com Another effective catalyst is Raney nickel, which is often preferred when the substrate contains functionalities that could be sensitive to other reduction methods. masterorganicchemistry.comcommonorganicchemistry.com

Alternatively, the reduction can be carried out using easily oxidized metals in the presence of an acid. masterorganicchemistry.com A classic example is the use of tin (Sn) or iron (Fe) metal with hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com Zinc (Zn) metal in the presence of acetic acid also serves as a mild reducing agent for this conversion. commonorganicchemistry.com The general reaction proceeds in two stages: the initial reduction of the nitro group by the metal and acid, followed by the addition of a base to neutralize the reaction mixture and yield the final amine product. youtube.com

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/Catalyst | Conditions | Description |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | A common and highly effective method for catalytic hydrogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Used for catalytic hydrogenation, particularly when avoiding dehalogenation is a concern. masterorganicchemistry.comcommonorganicchemistry.com |

| Fe, HCl | Iron metal, Hydrochloric acid | A classic method using a metal in an acidic medium. masterorganicchemistry.com |

| Sn, HCl | Tin metal, Hydrochloric acid | Another common metal/acid combination for nitro group reduction. youtube.com |

The presence of a nitro group at the ortho or para position to a potential leaving group can significantly increase the reactivity of the haloarene towards nucleophilic aromatic substitution. doubtnut.comdoubtnut.com This is because the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. doubtnut.com While this compound does not have a typical leaving group for nucleophilic substitution, the strong electron-withdrawing nature of the ortho-nitro group profoundly influences the electron distribution and reactivity of the entire molecule. The combined deactivating effect of the ortho-nitro group and the meta-directing amide group is partially counteracted by the activating, ortho-, para-directing methyl groups at positions 4 and 6.

Reactions of the Amide Functionality

The amide group is generally stable but can undergo reactions such as hydrolysis under specific conditions. libretexts.org

The amide bond in this compound can be cleaved through hydrolysis to yield 4,6-Dimethyl-2-nitrobenzoic acid and ammonia (B1221849). This reaction typically requires either acidic or basic conditions to proceed.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., aqueous sulfuric acid) and heat, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then breaks down to release ammonia and the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., aqueous sodium hydroxide), a hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon. This forms a tetrahedral intermediate that subsequently expels an amide anion (⁻NH₂), which is a strong base and immediately deprotonates the newly formed carboxylic acid. An acidic workup is then required to protonate the carboxylate and isolate the final carboxylic acid product.

Studies on related N-nitrobenzamides have shown that the mechanism can vary with acid concentration, from A1-type reactions in strong acids to neutral water-catalyzed processes in more moderate conditions. rsc.org While this compound is a C-nitrobenzamide, the principles of acid and base catalysis on the amide group remain applicable.

Aromatic Substitution Reactions

The substitution pattern on the aromatic ring is determined by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. masterorganicchemistry.comlibretexts.org The outcome of such a reaction on this compound depends on the combined electronic effects of the four substituents on the ring. The available positions for substitution are C3 and C5.

The directing influence of each substituent is as follows:

Amide Group (-CONH₂): Deactivating and meta-directing. It directs incoming electrophiles to positions C3 and C5.

Nitro Group (-NO₂): Strongly deactivating and meta-directing. quora.com It directs incoming electrophiles to the C4 and C6 positions, which are already substituted.

Methyl Groups (-CH₃): Activating and ortho-, para-directing. libretexts.org

The methyl group at C4 directs to C3 and C5 (ortho) and C1 (para, blocked).

The methyl group at C6 directs to C5 (ortho) and C3 (para).

Table 2: Directing Effects of Substituents on this compound

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Positions |

|---|---|---|---|---|

| -CONH₂ | C1 | Deactivating, -I, -M | Meta | C3, C5 |

| -NO₂ | C2 | Deactivating, -I, -M | Meta | C4, C6 (Blocked) |

| -CH₃ | C4 | Activating, +I, Hyperconjugation | Ortho, Para | C3, C5 |

All substituents collaboratively or individually direct incoming electrophiles to the C3 and C5 positions. The two methyl groups activate these positions, while the amide group deactivates them but still directs towards them. The strong deactivation of the ring by the nitro and amide groups means that forcing conditions would likely be required for an electrophilic aromatic substitution reaction to occur. The substitution would be expected to occur at both the C3 and C5 positions, with the precise ratio of products depending on the specific electrophile and reaction conditions.

Novel Reactions and Unusual Transformations

Hydrazine (B178648) and its derivatives are potent nucleophiles that can participate in nucleophilic aromatic substitution reactions with activated aryl halides and other substrates. researchgate.netccsenet.org In the context of this compound, while direct experimental data is scarce, the established reactivity of nitro-activated aromatic systems suggests a high probability of reaction with hydrazines. The reaction would likely proceed via the SNAr mechanism, where the hydrazine molecule attacks the carbon atom bearing a suitable leaving group, facilitated by the ortho-nitro group.

The nucleophilic character of hydrazines can be influenced by the presence of substituents. For instance, methyl groups can increase the nucleophilicity of the α-position in hydrazines. researchgate.net The reaction of a nitro-activated aromatic compound with hydrazine can lead to the formation of a hydrazinyl-substituted product. These reactions are often carried out in a suitable solvent and may be influenced by temperature and the specific nature of the hydrazine derivative used. ccsenet.org

Mechanistic investigations into the side reactions of this compound are not extensively documented in the available literature. However, considering the functional groups present, potential side reactions can be postulated. For instance, in reactions involving strong bases or nucleophiles, unintended reactions with the amide group could occur. Furthermore, reactions with complex nucleophiles like hydrazines could potentially lead to subsequent cyclization reactions, forming heterocyclic systems. nih.govrsc.org The presence of multiple reactive sites in both the substrate and the reagent can lead to a variety of products, and the reaction conditions would play a critical role in determining the major product. For example, in reactions involving amines, the possibility of forming unidentified byproducts through various reaction pathways has been noted in similar systems. researchgate.net

Influence of Substituents on Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are intricately governed by the interplay of the electronic and steric effects of its three substituents: the nitro group, the two methyl groups, and the benzamide (B126) functional group itself.

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the benzene ring towards electrophilic aromatic substitution. However, and more relevant to the reactions discussed here, it strongly activates the ring for nucleophilic aromatic substitution, especially from the ortho and para positions. stackexchange.comyoutube.com This is due to its ability to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Methyl Groups (-CH₃): Methyl groups are electron-donating through an inductive effect. In the context of nucleophilic aromatic substitution, this electron-donating nature would typically be expected to decrease the reactivity of the aromatic ring by reducing its electrophilicity. However, the positioning of the methyl groups at the ortho-positions relative to the amide group introduces a significant steric effect.

Twisted Amide Group: A crucial structural feature of 2,6-disubstituted benzamides, including this compound, is the steric hindrance caused by the ortho-substituents (in this case, a methyl group and the nitro group). This steric strain forces the amide group to twist out of the plane of the aromatic ring. researchgate.net This twisting disrupts the π-electron conjugation between the amide group and the benzene ring. researchgate.net A planar amide group would normally exert a deactivating resonance effect on the ring for nucleophilic attack. However, due to the twist, this deactivating resonance is significantly diminished. The unusual reactivity of such twisted amides has been noted, as the distortion of the amide bond can lead to enhanced reactivity. nih.govnsf.govresearchgate.netrsc.org

The combined effect of these substituents in this compound is a complex balance. The strong activating effect of the ortho-nitro group for SNAr is the dominant factor. The deactivating inductive effect of the methyl groups is likely offset by the steric effect that reduces the deactivating resonance of the amide group. This unique combination of electronic and steric factors ultimately dictates the specific reactivity and stability profile of the molecule.

| Substituent | Position | Electronic Effect on SNAr | Steric Effect | Overall Impact on Reactivity |

|---|---|---|---|---|

| Nitro (-NO₂) | 2 (ortho) | Strongly Activating (Resonance) | Contributes to twisting of the amide group | Major driver for nucleophilic aromatic substitution |

| Methyl (-CH₃) | 4 (para) | Weakly Deactivating (Inductive) | Minimal direct steric hindrance at the reaction center | Minor deactivating influence |

| Methyl (-CH₃) | 6 (ortho) | Weakly Deactivating (Inductive) | Significant steric hindrance, causing the amide group to twist | Reduces deactivating resonance of the amide group, potentially increasing overall reactivity |

| Amide (-CONH₂) | 1 | Deactivating (Resonance - when planar) | Twisted out of plane due to ortho-substituents | Reduced deactivating effect due to non-planar conformation |

Structure Activity Relationship Sar Studies of Nitrobenzamide Derivatives

Systematic Structural Modifications and Their Chemical Consequences

The chemical architecture of nitrobenzamide derivatives serves as a versatile scaffold for systematic structural modifications, allowing researchers to fine-tune their physicochemical and biological properties. A primary point of modification involves the amide group, where the hydrogen atoms can be substituted with various alkyl or aryl groups. For instance, the development of N-alkyl nitrobenzamides demonstrates that altering the length and nature of the alkyl chain is a key strategy. This modification directly influences properties such as lipophilicity, which in turn can affect how the molecule interacts with biological systems, including its ability to permeate cell membranes. mdpi.com The synthesis of these N-alkyl derivatives is typically achieved through standard amide bond formation reactions.

Synthetic strategies often begin with precursor molecules like substituted acetophenones or benzoyl chlorides, which are then subjected to a series of reactions, including bromination, reaction with thiourea, or coupling reactions like the Suzuki coupling, to introduce diverse functionalities. nih.gov For example, the synthesis of sulfamoyl benzamidothiazoles, a related class, starts from synthons that are later combined using HATU-assisted coupling reactions. nih.gov These systematic approaches allow for the creation of a library of compounds where specific structural elements are varied one at a time, providing a clear basis for understanding their chemical and biological consequences.

Impact of Positional Isomerism on Molecular Properties

In the case of dimethyl-nitrobenzamide isomers, the placement of the methyl groups relative to the amide and nitro functionalities is particularly consequential. When methyl groups are at the ortho positions (e.g., in 2,6-dimethylbenzamide (B3022000) derivatives), they exert significant steric hindrance. researchgate.net This forces the amide group to rotate out of the plane of the benzene (B151609) ring, which largely interrupts the resonance interaction, or π-conjugation, between the amide's lone pair of electrons and the aromatic system. researchgate.net The consequence of this is that the amide group becomes less susceptible to the electronic effects (both electron-donating and electron-withdrawing) of substituents elsewhere on the ring. researchgate.net For example, the effect of a para-amino or para-nitro group on the proton affinity of the amide is significantly diminished in these sterically hindered systems compared to their unhindered benzamide (B126) counterparts. researchgate.net

The position of the nitro group—an electron-withdrawing substituent—also dictates the electronic landscape of the molecule. Its placement influences the acidity of N-H protons and the reactivity of the aromatic ring toward nucleophilic or electrophilic attack. Studies on other aromatic systems have highlighted that positional isomerism can lead to vastly different chemical reactivity. rsc.org For instance, the arrangement of substituents can determine the pathway of complex chemical transformations, such as domino reactions, cyclizations, and nucleophilic substitutions. rsc.org Similarly, the electronic and photophysical properties can be finely tuned by isomeric changes, where different isomers of the same basic structure can exhibit varied photochromic behaviors due to altered possibilities for electron transfer. rsc.org Therefore, an isomer like 4,6-dimethyl-2-nitrobenzamide will have distinct molecular properties compared to its positional isomers, such as 2,4-dimethyl-6-nitrobenzamide or 3,5-dimethyl-2-nitrobenzamide, due to these differences in steric and electronic interactions.

Correlations Between Structural Features and Biological Effects (In Vitro)

The biological activity of nitrobenzamide derivatives is intricately linked to their specific structural features, a relationship that has been extensively explored through in vitro studies. The number and orientation of nitro groups, the substitution pattern on the benzamide ring, and the nature of the amide substituent all contribute to the molecule's interaction with biological targets.

In vitro investigations into the anti-inflammatory potential of nitro-substituted benzamides revealed a clear structure-activity relationship. researchgate.net A study screening various derivatives for their ability to inhibit nitric oxide (NO) production in macrophages found that compounds with two nitro groups demonstrated significantly higher inhibitory capacity than those with one or three. researchgate.net Molecular docking analyses suggested that this was due to the optimal number and orientation of the nitro groups, which allowed for more efficient binding to the target enzyme, inducible nitric oxide synthase (iNOS). researchgate.net This highlights that a specific substitution pattern is crucial for potent biological effects.

The data below summarizes the inhibitory capacity of selected nitrobenzamide derivatives on NO production.

| Compound | Description | IC₅₀ (µM) for NO Inhibition |

| 5 | Dinitro-substituted benzamide | 3.7 |

| 6 | Dinitro-substituted benzamide | 5.3 |

Data sourced from a study on the in vitro anti-inflammatory activity of nitrobenzamide derivatives. researchgate.net

Furthermore, studies on N-alkyl nitrobenzamides as antimycobacterial agents have shown that lipophilicity, controlled by the length of the N-alkyl chain, is a critical factor. mdpi.com Derivatives with intermediate lipophilicity often exhibit the best activity. For the 3,5-dinitro substituted series, activity increased with the length of the alkyl chain up to a certain point, after which reduced water solubility likely became a limiting factor. mdpi.com This demonstrates a direct correlation between the physicochemical property of lipophilicity—a direct result of a structural feature—and biological efficacy. The most active compounds in these studies, which also showed good activity in macrophage infection models, were those with specific chain lengths, reinforcing the importance of this structural parameter. mdpi.com

Comparison with Related Benzamide Analogues and Other Chemical Classes

To understand the unique properties of this compound and its derivatives, it is useful to compare them with related benzamide analogues and other distinct chemical classes. These comparisons help to contextualize their structure-activity relationships and highlight the specific contributions of their structural motifs.

A primary point of comparison is with unhindered benzamides, which lack the ortho-methyl substituents. In 2,6-dimethylbenzamides, the steric clash between the methyl groups and the amide functionality forces the amide group out of the plane of the aromatic ring. researchgate.net This conformational constraint largely severs the π-conjugation between the two parts of the molecule. As a result, the amide group in these hindered systems is significantly less influenced by the electronic effects of other ring substituents compared to simple benzamides (e.g., 4-nitrobenzamide), where the amide and ring are coplanar, allowing for full electronic communication. researchgate.net

Another relevant comparison is with other substituted benzamide-containing scaffolds, such as sulfamoyl benzamidothiazoles, which have been investigated as modulators of the NF-κB signaling pathway. nih.gov In these more complex structures, systematic SAR studies have also been performed, modifying different parts of the molecule, including the substitution pattern on a phenyl ring attached to the thiazole. nih.gov This reveals a common methodological approach: dissecting a molecule into distinct regions for modification to probe for potency and specificity. However, the specific biological targets and resulting activities are entirely different, underscoring how the core scaffold (nitrobenzamide vs. benzamidothiazole) dictates the therapeutic application.

Finally, comparing nitrobenzamides to other chemical classes targeting the same biological pathway can be insightful. For example, certain N-alkyl nitrobenzamides are thought to inhibit the enzyme decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1) in Mycobacterium tuberculosis. mdpi.com These compounds can be considered structural simplifications of other known DprE1 inhibitors. mdpi.com This comparison not only helps in postulating a mechanism of action but also places the nitrobenzamide scaffold within the broader landscape of antitubercular agents, showing that a relatively simple chemical structure can achieve comparable activity to more complex molecules.

In Vitro Biological Activity and Mechanistic Insights

Enzyme Inhibition Studies

There is currently no available research on the inhibitory effects of 4,6-Dimethyl-2-nitrobenzamide against the following enzymes.

Phosphodiesterase (PDE) Inhibition (e.g., PDE10A)

No studies were identified that investigated the inhibitory activity of this compound against phosphodiesterase 10A (PDE10A) or any other PDE isoenzyme. While various other molecular structures are known to act as PDE10A inhibitors nih.govnih.gov, the potential for this compound to do so has not been reported in the reviewed literature.

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

The scientific literature lacks any data on the ability of this compound to inhibit glycosidase enzymes such as α-glucosidase and α-amylase. Numerous studies have explored other compounds for these activities nih.govnih.govnih.gov, but none have focused on this particular chemical.

Sirtuin (SIRT) Enzyme Inhibition (e.g., SIRT2)

There are no published findings on the in vitro inhibitory effects of this compound on sirtuin enzymes, including SIRT2. Research into SIRT2 inhibitors has identified other classes of compounds, such as those with a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide scaffold researchgate.net, but has not included the specific compound of interest.

Antimicrobial Evaluations

No specific data regarding the in vitro efficacy of this compound against bacterial or fungal strains has been reported.

In Vitro Efficacy Against Bacterial Strains (Gram-positive and Gram-negative)

A thorough review of available literature yielded no studies that have determined the Minimum Inhibitory Concentration (MIC) or other measures of in vitro antibacterial efficacy for this compound against either Gram-positive or Gram-negative bacteria. While research exists on the antibacterial properties of other nitrobenzamide derivatives nih.gov, specific data for the 4,6-dimethyl-2-nitro substituted variant is absent.

Antifungal Activity Assessments

There is no available information or published data on the in vitro antifungal activity of this compound. Methodologies for assessing the antifungal activity and determining MIC values for various compounds are well-established dovepress.comnih.govmdpi.comnih.gov, but these have not been applied to the specific compound according to the accessible scientific record.

Based on a comprehensive review of current scientific literature, there is a clear gap in the knowledge regarding the in vitro biological activity of this compound. The specific inhibitory effects on PDE10A, α-glucosidase, α-amylase, and SIRT2, as well as its antimicrobial and antifungal properties, have not been documented. This highlights an opportunity for future research to synthesize and evaluate this compound to determine its potential biological activities.

Antiplasmodial Activity Investigations (In Vitro)

There is a significant body of research on the antiplasmodial activity of nitroaromatic compounds against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov The therapeutic action of many nitroaromatic drugs is linked to the reductive activation of the nitro group within the parasite. nih.govnih.gov This process can lead to the generation of reactive nitrogen species and oxidative stress, which are detrimental to the parasite. nih.govsvedbergopen.com

Investigations into various nitroimidazole and nitrobenzamide derivatives have demonstrated their potential as antiplasmodial agents. nih.govmdpi.com However, specific in vitro antiplasmodial data, such as the half-maximal inhibitory concentration (IC₅₀) against different P. falciparum strains for this compound, are not presently documented in publicly accessible research. Future studies would be necessary to determine if the 4,6-dimethyl substitution pattern on the 2-nitrobenzamide (B184338) scaffold confers any significant antiplasmodial efficacy.

Molecular Interactions with Biological Targets

The biological effects of nitroaromatic compounds are often mediated by their interactions with specific molecular targets within the cell.

Compound Interactions with Proteins and Enzymes

Nitroaromatic compounds have been shown to interact with various parasitic enzymes. A key target for some nitroaromatic compounds in P. falciparum is glutathione (B108866) reductase (GR). nih.govnih.gov This enzyme is crucial for the parasite's antioxidant defense system, and its inhibition can lead to an increase in oxidative stress and parasite death. nih.gov Studies have shown that nitroaromatic compounds can act as inhibitors of P. falciparum glutathione reductase (PfGR). nih.govnih.gov The inhibitory activity is often correlated with the compound's reduction potential. nih.govnih.gov

Another potential target for nitrobenzamide derivatives is the decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis. mdpi.com While this is a different organism, the general principle of targeting essential enzymes could be applicable to Plasmodium as well. Without specific studies on this compound, its affinity for and interaction with PfGR, DprE1, or other parasitic proteins and enzymes remain undetermined.

Modulation of Intracellular Signaling Pathways (e.g., Cyclic Nucleotides)

Certain nitro compounds are known to release nitric oxide (NO) upon bioreduction. mdpi.com Nitric oxide is a key signaling molecule that can activate soluble guanylate cyclase, leading to an increase in intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com This pathway is involved in various physiological processes, including vasodilation. mdpi.com While this mechanism is well-established for some nitrovasodilators, it is not a universally attributed mechanism for all nitroaromatic compounds, especially in the context of antiparasitic activity. There is currently no specific evidence to suggest that this compound modulates cyclic nucleotide signaling pathways in Plasmodium or other organisms.

Role of the Nitro Group in Bioreduction and Reactive Intermediate Formation

The nitro group is a critical pharmacophore for the biological activity of many nitroaromatic compounds. nih.govnih.govacs.org Its electron-withdrawing nature significantly influences the physicochemical properties of the molecule. svedbergopen.com The mechanism of action for many antimicrobial and antiparasitic nitroaromatics involves the intracellular reduction of the nitro group. nih.govmdpi.comresearchgate.net

This bioreduction can occur through one- or two-electron transfer pathways, often catalyzed by parasitic nitroreductases. researchgate.net The process generates a series of reactive intermediates, including the nitroso and hydroxylamine (B1172632) derivatives, as well as the nitro anion radical. mdpi.comresearchgate.net These reactive species can induce cellular damage through various mechanisms, including covalent modification of macromolecules like DNA and proteins, and the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress. mdpi.comresearchgate.net The efficacy of this process is dependent on the specific chemical structure of the nitroaromatic compound and the enzymatic machinery of the target organism. nih.gov The precise reactive intermediates formed from this compound and their specific contributions to any potential biological activity would require dedicated experimental investigation.

Applications in Medicinal and Organic Chemistry Research

4,6-Dimethyl-2-nitrobenzamide as a Synthetic Intermediate

As a readily available chemical entity, this compound is a key intermediate in the synthesis of more elaborate molecular architectures. Its functional groups—the nitro, amide, and dimethyl-substituted aromatic ring—offer multiple sites for chemical modification, making it a versatile building block.

Building Block for Complex Organic Molecules

In the realm of organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex target molecules. Nitroaromatic compounds, in general, are recognized as important precursors in the synthesis of a wide array of products, including dyes, polymers, and pesticides. tandfonline.com The amide bond, a ubiquitous feature in natural products, pharmaceuticals, and materials, further enhances the synthetic utility of molecules like this compound. utrgv.edu

The presence of the nitro group activates the aromatic ring for certain transformations and can be readily reduced to an amino group, opening pathways to a diverse range of heterocyclic compounds. This transformation is a cornerstone in the synthesis of many bioactive molecules. For instance, the reduction of a nitro group to an amine is a key step in the synthesis of various heterocyclic systems which are prevalent in medicinal chemistry.

Precursor for Pharmaceutical and Agrochemical Scaffolds

The structural framework of this compound is a valuable starting point for the development of novel scaffolds for the pharmaceutical and agrochemical industries. The amide linkage is a critical component of many biologically active compounds. utrgv.edu

Nitroaromatic compounds serve as foundational materials in the production of numerous pesticides. tandfonline.com While specific examples detailing the direct conversion of this compound into commercial agrochemicals are not extensively documented in publicly available literature, the general importance of nitroanilines and their derivatives as intermediates for medicines and agrochemicals is well-established. researchgate.net The synthesis of benzamidoxime (B57231) derivatives, for example, has been explored for their fungicidal activity in agricultural applications. researchgate.net

Exploration as a Pharmacophore in Drug Discovery Research

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound scaffold has been investigated as a potential pharmacophore in the design of new therapeutic agents. Nitro-substituted benzamides have shown promise in inhibiting pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. ijpbs.com

Derivatives of nitrobenzamides have been synthesized and evaluated for a range of biological activities, including antimicrobial and anticancer effects. chemrevlett.comijnrd.org For instance, certain 4-nitrobenzamide (B147303) derivatives have demonstrated notable antimicrobial activity. chemrevlett.com Furthermore, the benzamide (B126) moiety is a key structural feature in a number of approved drugs containing a nitro group. elsevierpure.com The design and synthesis of novel 4-substituted-3-nitrobenzamide derivatives have yielded compounds with potent anti-tumor activity against various cancer cell lines. chemrevlett.com

Research into related structures has also shown promise. For example, S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated as potential anticonvulsant agents. mdpi.comrsc.org Additionally, new 4-methylbenzamide (B193301) derivatives containing substituted purines have been investigated as potential protein kinase inhibitors for cancer therapy. mdpi.com

Applications in Materials Science and Hybrid Systems

While the primary research focus on this compound has been in the fields of organic synthesis and medicinal chemistry, the broader class of nitroaromatic compounds and benzamides has found applications in materials science. Nitroaromatic compounds are used in the synthesis of polymers and dyes. tandfonline.com The development of functional polymers often involves the incorporation of specific monomers to achieve desired properties. For instance, the combination of polymers and dyes is a significant area of research for creating high-performance materials for various technical applications.

Although direct applications of this compound in the synthesis of conductive polymers or its incorporation into hybrid systems like metal-organic frameworks are not well-documented in the available literature, the functional groups present in the molecule offer potential for such explorations. The amide group can participate in hydrogen bonding, a key interaction in the self-assembly of polymeric materials, and the aromatic ring could be functionalized to enable polymerization or coordination to metal centers.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The existing synthesis of 4,6-Dimethyl-2-nitrobenzamide, as described in patent literature, provides a foundational method for its preparation. mdpi.comnih.govnih.gov However, to facilitate broader research and potential future applications, the development of more efficient, scalable, and cost-effective synthetic routes is paramount. Future research in this area could focus on:

Exploration of Alternative Starting Materials: Investigating different precursors and reagents to streamline the synthesis and reduce the number of steps.

Green Chemistry Approaches: Implementing environmentally benign solvents, reagents, and reaction conditions to create a more sustainable synthetic pathway.

| Parameter | Current Method (Patent Data) | Potential Future Methodologies |

| Starting Material | Substituted Toluene (B28343) Derivative | Readily available anilines or benzoic acids |

| Key Reaction | Nitration | Catalytic C-H activation/amination |

| Efficiency | Moderate yields reported in patents | High-throughput screening for optimal conditions |

| Scalability | Bench-scale synthesis described | Flow chemistry for continuous production |

In-depth Mechanistic Studies of Biological Activities

A critical and entirely unexplored area is the investigation of the biological activities of this compound. The presence of the nitrobenzamide scaffold, a common feature in various biologically active molecules, suggests that this compound may possess interesting pharmacological properties. Initial broad-spectrum screening followed by more focused studies could reveal its potential in various therapeutic areas. Key avenues for investigation include:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi to determine any potential antibiotic or antifungal properties.

Anticancer Activity: Evaluating its cytotoxic effects on various cancer cell lines to identify any potential as an anticancer agent.

Enzyme Inhibition Assays: Testing its ability to inhibit key enzymes involved in disease pathways, such as kinases, proteases, or metabolic enzymes.

Exploration of Structure-Activity Relationships for Specific Target Modulation

Should initial screenings identify a promising biological activity, the next logical step would be to explore the structure-activity relationship (SAR) of the this compound scaffold. This involves synthesizing a library of analogs with systematic modifications to understand how different functional groups and their positions on the molecule influence its biological activity. Key modifications could include:

Alteration of the Methyl Groups: Investigating the impact of replacing the methyl groups with other alkyl or functional groups on activity.

Modification of the Nitro Group: Exploring the effect of changing the position or nature of the electron-withdrawing group.

Substitution on the Benzamide (B126) Moiety: Introducing various substituents on the amide nitrogen to probe for enhanced interactions with biological targets.

| Moiety | Potential Modifications | Rationale |

| Dimethyl Groups | Ethyl, Propyl, Halogens | To probe steric and electronic effects |

| Nitro Group | Cyano, Trifluoromethyl, Sulfonamide | To modulate electron-withdrawing properties |

| Amide Nitrogen | Alkyl chains, Aryl groups, Heterocycles | To explore new binding interactions |

Integration of Advanced Computational Methods in Design and Prediction

In conjunction with synthetic and biological studies, the integration of advanced computational methods can significantly accelerate the research and development process. Molecular modeling and in silico screening can provide valuable insights into the potential biological targets and mechanisms of action of this compound and its derivatives. Future computational studies could involve:

Molecular Docking: Predicting the binding modes of this compound and its analogs to the active sites of various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models to correlate the chemical structure of the compounds with their biological activity, aiding in the design of more potent analogs.

ADMET Prediction: Using computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives to guide the selection of candidates for further development.

Potential for Diversification into New Chemical Entities

The this compound scaffold holds significant potential for diversification into new chemical entities (NCEs) with unique properties. The functional groups present in the molecule, namely the nitro group and the benzamide moiety, serve as versatile handles for a wide range of chemical transformations. Future research could explore:

Reduction of the Nitro Group: Conversion of the nitro group to an amino group would provide a key intermediate for the synthesis of a diverse array of heterocyclic compounds and other derivatives. The resulting 2-amino-4,6-dimethylbenzamide (B8598622) is already a documented intermediate for compounds targeting apolipoprotein A-I. mdpi.comnih.gov

Functionalization of the Aromatic Ring: Introducing additional substituents onto the benzene (B151609) ring to create novel analogs with potentially enhanced or entirely new biological activities.

Derivatization of the Amide: Modifying the amide group to create esters, thioamides, or other related functional groups to explore their impact on the molecule's properties.

Q & A

Q. What are the common synthetic routes for 4,6-Dimethyl-2-nitrobenzamide, and how can reaction conditions be optimized for purity?

The synthesis of nitrobenzamide derivatives typically involves amidation reactions between nitro-substituted benzoic acid derivatives and amines. For this compound, key steps include:

- Nitro group introduction : Nitration of dimethyl-substituted benzene derivatives under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to ensure regioselectivity.

- Amidation : Coupling the nitro-substituted benzoic acid with an appropriate amine using coupling agents like EDC/HOBt. Optimization requires precise control of temperature, stoichiometry, and purification methods (e.g., column chromatography or recrystallization) to minimize byproducts .

Q. How can the structural integrity of this compound be validated experimentally?

Structural validation involves:

- Spectroscopic techniques : NMR (¹H/¹³C) to confirm substituent positions and NOESY for spatial arrangement.

- X-ray crystallography : Resolving the crystal lattice to verify bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in medicinal chemistry?

This compound is explored as:

- A pharmacophore for anti-inflammatory or analgesic agents due to its nitro and amide functionalities, which can modulate enzyme binding (e.g., COX inhibition).

- A biochemical probe to study cellular redox processes, leveraging the nitro group’s electron-withdrawing properties .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) : Calculates electron density maps to identify reactive sites (e.g., nitro group reduction potential) and optimize geometry .

- Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological environments.

- Lattice Energy Calculations : Assesses crystal packing efficiency, which is critical for solubility and bioavailability predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions may arise from:

- Varied assay conditions : Standardize protocols (e.g., cell lines, incubation times) to ensure reproducibility.

- Structural analogs : Compare activities of closely related derivatives (e.g., 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzamide) to isolate substituent effects .

- Meta-analysis : Aggregate data from multiple studies using statistical tools to identify trends or outliers .

Q. How can the compound’s pharmacokinetic profile be improved through derivatization?

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability.

- PEGylation : Attach polyethylene glycol chains to improve solubility and reduce renal clearance.

- Heterocyclic modifications : Incorporate pyrimidine or thiazole rings to alter metabolic stability .

Q. What analytical techniques are critical for detecting this compound in environmental or biological matrices?

- HPLC-MS/MS : Quantifies trace levels with high sensitivity and specificity.

- GC-ECD : Detects nitro group-containing compounds in environmental samples.

- Immunoassays : Develop antibodies against the compound for rapid screening in biological fluids .

Methodological Considerations

Q. How to design experiments to study the compound’s interaction with biomacromolecules (e.g., proteins, DNA)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics with target proteins.

- Fluorescence Quenching : Monitors changes in tryptophan fluorescence upon ligand binding.

- Molecular Docking : Predicts binding modes using software like AutoDock, validated by mutagenesis studies .

Q. What are the best practices for ensuring reproducibility in synthetic protocols?

- Detailed Reaction Logs : Document temperature, solvent purity, and stirring rates.

- Inert Atmospheres : Use argon/nitrogen to prevent oxidation of sensitive intermediates.

- Cross-Lab Validation : Collaborate with independent labs to verify yields and purity .

Q. How to address challenges in crystallizing this compound for structural studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.